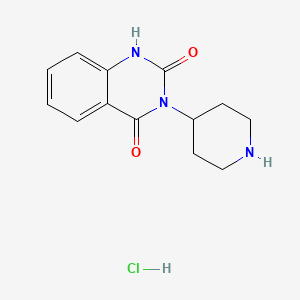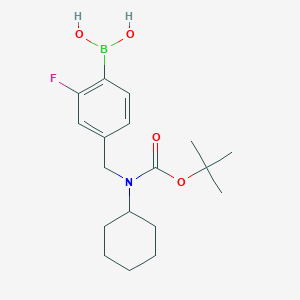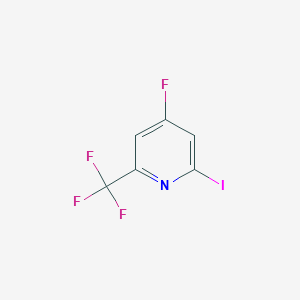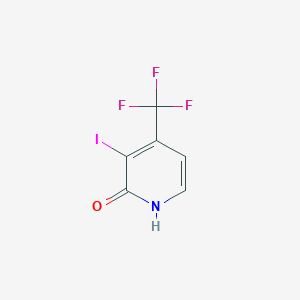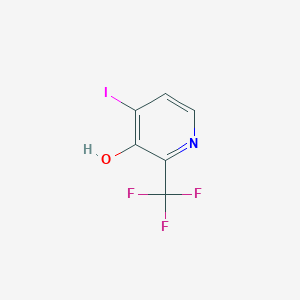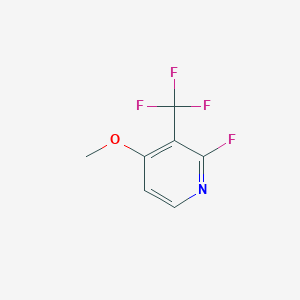
3-(Piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
説明
3-(Piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as PMD-Py, is an organoboron compound with a variety of applications in scientific research. PMD-Py is a versatile, stable compound that can be used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a building block in the synthesis of pharmaceuticals and other materials. PMD-Py has been studied extensively due to its unique properties, and its potential applications are still being explored.
科学的研究の応用
Chemical Inhibitors and Enzyme Selectivity
3-(Piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a role in the realm of chemical inhibitors, particularly those targeting cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions by delineating the involvement of specific CYP isoforms in drug metabolism. The selectivity of these inhibitors is pivotal for the accurate prediction of potential drug-drug interactions during coadministration of multiple drugs. Such inhibitors, including the mentioned compound, offer potent and selective inhibition capabilities, making them valuable tools for drug metabolism studies (Khojasteh et al., 2011).
Heterocyclic Chemistry and Complex Formation
The compound is also relevant in the study of heterocyclic chemistry, particularly in the synthesis and properties of pyridine derivatives and their complexes. Pyridine derivatives, including the subject compound, exhibit diverse chemical behaviors and have significant implications in biological and electrochemical activities. Their complex formation capabilities, especially with metal ions, highlight their potential in developing novel therapeutic and chemosensing applications. Such studies contribute to identifying blind spots and potential areas of interest for future research in the field of coordination chemistry (Boča et al., 2011).
Medicinal and Chemosensing Applications
Furthermore, pyridine derivatives, as represented by this compound, are key in medicinal chemistry and chemosensing. Their structural diversity and biological activity spectrum make them candidates for a variety of pharmacological interventions, including antimicrobial, anticancer, and anti-inflammatory applications. Additionally, their affinity for various ions and neutral species makes them highly effective as chemosensors for detecting a wide range of species in environmental, agricultural, and biological samples. This highlights the compound's significance in both therapeutic applications and analytical chemistry, underscoring the importance of continued research and development in this area (Abu-Taweel et al., 2022).
特性
IUPAC Name |
3-(piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)15-10-14(11-19-12-15)13-20-8-6-5-7-9-20/h10-12H,5-9,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGADBDVMKJHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






